molecular formula C21H16ClN3O2S B2581980 N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895015-41-5

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2581980
CAS No.: 895015-41-5
M. Wt: 409.89
InChI Key: ZCDSYXGYBMKCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic small molecule belonging to the benzothiazole class of heterocyclic compounds, which are recognized as fundamental building blocks in medicinal chemistry . This compound is characterized by a benzothiazole core substituted with a chlorine atom, linked via an amide bridge to a 3-methoxybenzamide group and a pyridin-3-ylmethyl moiety. Benzothiazole derivatives are the subject of extensive research due to their diverse pharmacological profiles. Specifically, related analogues have been investigated for potential applications in treating neurological conditions such as Alzheimer's disease and Parkinson's disease . Furthermore, the benzothiazole scaffold is of significant interest in infectious disease research, with recent advances highlighting its potency against Mycobacterium tuberculosis, the causative agent of tuberculosis . The mechanism of action for compounds in this class can vary with structural modifications but may involve interaction with bacterial targets like the DprE1 enzyme or conferring neuroprotective effects . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-16-7-2-6-15(11-16)20(26)25(13-14-5-4-10-23-12-14)21-24-19-17(22)8-3-9-18(19)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDSYXGYBMKCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts cell wall synthesis, leading to the death of the bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The target compound shares structural homology with several benzothiazole- and pyridine-containing benzamides. Key structural differences among analogs include:

  • Substituents on the benzothiazole ring :
    • The target compound features a 4-chloro substitution, whereas analogs such as N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () incorporate 4,5-dichloro groups, increasing molecular weight and lipophilicity .
    • Methoxy group positioning : The 3-methoxy group in the target compound contrasts with 3,5-dimethoxy substitutions in other derivatives, which may alter electronic effects and steric hindrance .
  • Sulfamoyl substitutions: The compound N-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide () includes a dimethylsulfamoyl group at the benzamide’s 4-position, which may improve hydrogen-bonding capacity and target affinity .

Physicochemical Properties

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) Melting Point (°C) Key Features
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide (Target) 4-Cl; 3-OMe ~415.9 (estimated) Not reported Balanced lipophilicity/solubility
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () 4,5-Cl₂; 3,5-(OMe)₂ Higher than target* Not reported High molecular weight
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Fluorinated chromene-pyrazolopyrimidine 589.1 175–178 Fluorine-enhanced metabolic stability
N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () Thiazole; morpholinomethyl ~450 (estimated) Solid (exact MP unreported) Improved solubility via morpholine

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, characterized by its unique structure which includes a benzothiazole ring, a methoxy group, and a pyridine moiety. The synthesis typically involves multiple steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Chlorination : The introduction of the chloro group is performed using reagents like thionyl chloride.
  • Formation of the Amide Linkage : The final compound is synthesized by coupling the benzothiazole derivative with the pyridine moiety.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated several benzothiazole compounds against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound B7A4311.5Induces apoptosis
Compound B7A5492.0Cell cycle arrest
N-(4-chloro...)H12991.8Inhibits migration

Anti-inflammatory Effects

In addition to anticancer effects, benzothiazole derivatives have shown anti-inflammatory properties. In vitro studies assessed the impact on inflammatory markers such as IL-6 and TNF-α in RAW264.7 macrophages. The findings indicated that these compounds could significantly reduce the expression levels of these cytokines, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects can be attributed to:

  • Target Interaction : The benzothiazole moiety interacts with specific enzymes and receptors, modulating their activity.
  • Binding Affinity : The presence of the methoxy and pyridine groups enhances binding affinity through hydrogen bonding and π–π interactions.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:

  • Study on Compound B7 : This compound exhibited significant inhibition of A431 and A549 cell lines, promoting apoptosis through caspase activation pathways.
  • Research on Structural Modifications : Modifications to the benzothiazole nucleus have been shown to enhance anticancer activity, demonstrating the importance of structural diversity in drug design .

Q & A

Q. What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Benzothiazole Formation : Start with 4-chloro-2-aminothiazole, reacting with 3-methoxybenzoyl chloride in pyridine to form the amide backbone .

N-Alkylation : Introduce the pyridinylmethyl group via alkylation using 3-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) yield the pure compound.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1Pyridine, RT, 12h65–75
2K₂CO₃, DMF, 80°C50–60

Troubleshooting : Low yields in Step 2 may arise from incomplete alkylation; increasing reaction time or using phase-transfer catalysts (e.g., TBAB) can improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 8.2–8.5 ppm (pyridine H), δ 6.8–7.6 ppm (aromatic H), and δ 4.8 ppm (N–CH₂–pyridine) confirm substituent positions .
    • ¹³C NMR : Signals for carbonyl (C=O, ~168 ppm) and methoxy (–OCH₃, ~56 ppm) validate the structure .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in the centrosymmetric dimers formed via N–H···N hydrogen bonds (Table 1, ).
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated: 428.0923; observed: 428.0925) confirms molecular integrity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic and solution-phase data be resolved?

Methodological Answer: Discrepancies between X-ray (solid-state) and NMR (solution) data often arise from conformational flexibility. Strategies include:

Dynamic NMR Analysis : Variable-temperature NMR to detect rotational barriers (e.g., amide bond rotation) .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare solid-state vs. solution-phase conformers .

Hydrogen Bond Analysis : In crystal structures, intermolecular interactions (e.g., N1–H1···N2 in ) stabilize specific conformations absent in solution.

Example : The title compound’s crystal structure shows planar benzothiazole and pyridine rings due to π-π stacking, whereas solution NMR indicates free rotation .

Q. What is the mechanistic basis for its hypothesized antibacterial activity?

Methodological Answer: The compound’s bioactivity may involve dual targeting of bacterial enzymes:

PFOR Inhibition : The amide anion (from benzothiazole conjugation) inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .

Acps-PPTase Interaction : Trifluoromethyl groups enhance lipophilicity, enabling penetration into bacterial membranes to target acyl carrier protein synthases (Acps-PPTase) .

Q. Experimental Validation :

  • Enzyme Assays : Measure IC₅₀ against purified PFOR (e.g., via NADH oxidation assays) .
  • MIC Testing : Evaluate minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer: SAR studies focus on modifying:

Benzothiazole Substituents :

  • Electron-withdrawing groups (e.g., –Cl) enhance electrophilic reactivity toward enzyme active sites .
    – Methoxy (–OCH₃) improves solubility without compromising activity .

Pyridine Methyl Linker :
– Replacing methyl with ethyl reduces steric hindrance, improving binding to hydrophobic pockets .

Q. Key SAR Findings :

ModificationEffect on ActivityReference
–Cl at C4↑ PFOR inhibition
–CF₃ addition↑ Membrane permeability
–OCH₃Balances solubility/bioactivity

Q. What computational methods predict its pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction :
    • LogP : Calculated via ChemDraw (experimental: ~3.2) indicates moderate lipophilicity .
    • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) using liver microsomes identifies vulnerable sites for oxidation .
  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration; polar surface area (<90 Ų) suggests limited CNS activity .

Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.